molecular formula C17H21N3O2 B497191 N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 942877-03-4

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No. B497191
CAS RN: 942877-03-4
M. Wt: 299.37g/mol
InChI Key: AOGYFYAEYIWXOU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, also known as ATPP, is a synthetic compound that belongs to the class of pyrazole derivatives. ATPP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. Moreover, N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins, a group of molecules that play a crucial role in inflammation.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. This, in turn, leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Moreover, N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is its high selectivity towards COX-2. This makes it a potential candidate for the development of new anti-inflammatory drugs that have fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). However, one of the limitations of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is its low solubility in water, which makes it difficult to administer orally.

Future Directions

There are several future directions for the research on N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. One of the areas of interest is the development of new formulations of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide that can increase its solubility and bioavailability. Moreover, further studies are needed to explore the potential therapeutic applications of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in various diseases, such as cancer, viral infections, and autoimmune disorders. Finally, the development of new analogs of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, antitumor, and antiviral activities and has been found to be a potent inhibitor of COX-2. However, further studies are needed to explore its full therapeutic potential and to develop new formulations with improved pharmacological properties.

Synthesis Methods

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can be synthesized through a simple reaction between 4-acetylphenylhydrazine and 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid in the presence of a suitable catalyst. The reaction yields N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide as a white crystalline solid with a melting point of 115-117°C.

properties

IUPAC Name

N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGYFYAEYIWXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

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